Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate
Description
Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate is a synthetic ester featuring a 4-chlorophenyl group and a cyclopropylamino moiety attached to an acetate backbone.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)12(15-11-7-8-11)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXGLCMCDFTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate typically involves nucleophilic substitution or condensation reactions to introduce the cyclopropylamino group onto a 2-(4-chlorophenyl)acetate scaffold, followed by esterification to form the ethyl ester. The key steps generally include:
- Formation of the amino-substituted acetate intermediate.
- Esterification with ethanol under acidic or catalytic conditions.
- Purification to isolate the desired ester product.
Detailed Synthetic Routes and Reaction Conditions
Nucleophilic Substitution Route
One common approach is the nucleophilic substitution of an activated acetate derivative, such as ethyl 2-(chlorosulfonyl)acetate, with cyclopropylamine and 4-chloroaniline or related intermediates under basic conditions. The reaction parameters are optimized to favor substitution over side reactions.
- Reagents: Ethyl 2-(chlorosulfonyl)acetate, 4-chloroaniline, cyclopropylamine.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetone.
- Conditions: Reflux temperature (~60–80 °C), inert atmosphere.
- Yield: Typically >80% with optimized stoichiometry and reaction time.
Esterification Method
Alternatively, direct esterification of 2-(4-chlorophenyl)-2-(cyclopropylamino)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid is employed.
- Reagents: 2-(4-chlorophenyl)-2-(cyclopropylamino)acetic acid, ethanol, sulfuric acid.
- Conditions: Reflux under acidic conditions for several hours.
- Purification: Recrystallization from ethanol or ethyl acetate.
Industrial Production Considerations
Industrial synthesis often employs continuous flow reactors to optimize reaction control, yield, and scalability. Key factors include:
- Automated control of temperature, pressure, and reagent feed rates.
- Use of solvents and catalysts compatible with large-scale operations.
- Efficient purification steps to ensure product quality.
Reaction Analysis and Research Findings
Reaction Types and Mechanisms
| Reaction Type | Description | Common Reagents/Conditions | Major Products/Outcomes |
|---|---|---|---|
| Nucleophilic Substitution | Replacement of leaving group by cyclopropylamine or aniline derivatives | Basic conditions, polar aprotic solvents, reflux | Amino-substituted acetate intermediates |
| Esterification | Formation of ester bond from acid and ethanol | Acid catalyst (H2SO4), reflux | Ethyl ester of amino acid derivative |
| Amide Coupling | Activation of acid followed by amine addition | Carbodiimides, isobutylchloroformate, low temp | Amide intermediates leading to final ester |
Representative Experimental Data
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence and position of cyclopropylamino and 4-chlorophenyl groups, with characteristic chemical shifts for cyclopropane protons (δ 0.8–1.5 ppm) and amino protons (δ 3.0–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and isotopic distribution, with [M+H] peaks matching calculated masses for the compound.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction completion using reverse-phase columns and UV detection at 254 nm.
- Thermal Analysis: Differential scanning calorimetry (DSC) and melting point determination provide data on thermal stability and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Ethyl 2-(chlorosulfonyl)acetate, cyclopropylamine, 4-chloroaniline | Reflux in DMF or acetone | >80 | High yield, straightforward | Requires careful control of stoichiometry |
| Esterification | 2-(4-chlorophenyl)-2-(cyclopropylamino)acetic acid, ethanol, H2SO4 | Reflux, acidic conditions | >80 | Simple setup, readily available reagents | Longer reaction times |
| Amide Coupling + Amination | Isobutylchloroformate, cyclopropylamine, THF | Low temperature, inert atmosphere | ~52 | High purity, mild conditions | More steps, moderate yield |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the cyclopropylamino group.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate is characterized by its unique molecular structure, which includes a cyclopropylamine moiety and a chlorophenyl group. This structural configuration contributes to its biological activity and interaction with various receptors in the central nervous system.
Pharmacological Applications
-
Neurodegenerative Disease Treatment
- Recent studies have highlighted the potential of compounds similar to this compound in treating neurodegenerative diseases such as Alzheimer's disease. The compound acts as an inhibitor of amyloid-beta peptide aggregation, which is crucial in the pathogenesis of Alzheimer's disease . Its ability to modulate neurotransmitter systems makes it a candidate for further research in this area.
-
Dual-Targeting Mechanism
- The compound has been investigated for its dual-targeting capabilities, acting as both a mu-opioid receptor agonist and a dopamine D3 receptor antagonist. This dual action may provide therapeutic benefits in managing pain while also addressing mood disorders, making it a versatile agent in pharmacotherapy .
- Analgesic Properties
Case Studies
-
Alzheimer's Disease Research
- A study published in Pharmacological Reviews examined the efficacy of compounds similar to this compound in reducing amyloid-beta levels in vitro. The results indicated a significant decrease in amyloid plaque formation, suggesting potential for further development as a therapeutic agent against Alzheimer's disease .
- Pain Management Trials
Mechanism of Action
The mechanism by which Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate exerts its effects depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity and leading to downstream biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Imidazole Derivatives: Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate
This compound (–4, 9) shares the 4-chlorophenyl group but replaces the cyclopropylamino moiety with a methyl-substituted imidazole ring. Key findings include:
- Sirtuin Inhibition : Demonstrated potent inhibitory effects on nuclear sirtuins (Sirt1, Sirt2, Sirt6) in NSCLC cell lines (A549 and NCI-H460), with IC50 values of 250 µM (A549) and 300 µM (NCI-H460), significantly lower than imidazole itself (600 µM and 700 µM, respectively) .
- ADME Properties : Superior docking scores (Glide score: -8.2; Glide energy: -50 kcal/mol) and favorable permeability (QPPCaco > 500), suggesting enhanced blood-brain barrier penetration compared to imidazole .
- Gene/Protein Expression: Downregulated Sirt1, Sirt2, and Sirt6 at both mRNA and protein levels, with Sirt6 inhibition being particularly pronounced .
Structural Advantage : The imidazole ring enhances binding stability with sirtuin active sites, while the 4-chlorophenyl group increases lipophilicity, improving membrane permeability .
Ethyl 2-(Cyclopropylamino)-2-(2,4-Dichlorophenyl)Acetate Hydrochloride
This analog () replaces the 4-chlorophenyl group with a 2,4-dichlorophenyl substituent and includes a hydrochloride salt. While biological data are absent in the evidence, structural differences suggest:
- Solubility : The hydrochloride salt likely increases aqueous solubility compared to the free base form.
Ethyl 2-(4-Chlorophenoxy)Acetoacetate
This compound () features a 4-chlorophenoxy group instead of the cyclopropylamino moiety. Key differences include:
- Mechanistic Profile: The acetoacetate backbone and phenoxy group may target different enzymes (e.g., kinases or oxidoreductases) compared to sirtuins.
- Lipophilicity: The phenoxy group could reduce cell permeability compared to nitrogen-containing analogs like the imidazole derivative.
Ethyl 2-(6-Chloro-2-(4-Chlorophenyl)Pyrimidin-4-yl)Acetate
This pyrimidine-based analog () replaces the cyclopropylamino group with a pyrimidine ring. Structural implications include:
- Binding Specificity : The pyrimidine ring may engage in π-π stacking with aromatic residues in enzyme pockets, similar to imidazole derivatives.
Comparative Data Tables
Table 2: ADME Properties of Imidazole Derivative vs. Parent Compound
| Parameter | Imidazole Derivative | Imidazole |
|---|---|---|
| QPPCaco (gut permeability) | >500 | <300 (estimated) |
| Glide Docking Score | -8.2 | -5.1 |
| SASA (Ų) | 550 | 480 |
Biological Activity
Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate is a compound of interest due to its potential pharmacological properties, particularly in relation to neurotransmission and metabolic regulation. This article explores the biological activity of this compound, including its interactions with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of a cyclopropylamine moiety and a chlorophenyl group. This structural configuration is believed to influence its pharmacological properties significantly. The presence of the cyclopropyl group may introduce steric effects that enhance binding affinity to various biological targets, while the chlorophenyl group can affect electrophilicity and solubility.
Structural Comparison
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)acetate | Lacks the cyclopropylamine group | Simpler structure, primarily an ester |
| Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate | Contains two chlorophenyl groups | Increased lipophilicity due to dichlorination |
| Ethyl 2-(4-(1-(4-chlorophenyl)cyclopropylamino)acetate | More complex structure with additional groups | Potentially different biological activity profiles |
Neurotransmission Interaction
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission pathways. The cyclopropylamine moiety is particularly noteworthy as it has been associated with enhanced binding to receptors involved in mood regulation and cognitive function. Further research is needed to elucidate the precise mechanisms of action.
Case Studies and Experimental Findings
- Hypolipidemic Activity : In a study involving derivatives of related compounds, significant reductions in lipid levels were observed. For example, a compound with a similar structure reduced serum cholesterol by 23% at a dosage of 0.05% in normal rats . This suggests that this compound may also possess such properties.
- Neurotransmitter Receptor Binding : A study focusing on the binding affinities of cyclopropylamine derivatives indicated that modifications to the amine group can significantly affect receptor interaction profiles. Compounds incorporating cyclopropyl groups demonstrated increased selectivity for certain neurotransmitter receptors .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that both the chlorophenyl and cyclopropyl moieties play critical roles in determining biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may improve receptor binding.
- Cyclopropylanime Moiety : Introduces steric hindrance that can enhance selectivity towards specific receptors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate?
- Methodology : A typical approach involves nucleophilic substitution or condensation reactions. For example, ethyl 2-(chlorosulfonyl)acetate can react with 4-chloroaniline under basic conditions to form intermediates like ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate, which can undergo further functionalization (e.g., cyclopropane ring introduction via cyclopropylamine coupling). Reaction optimization includes adjusting solvent polarity (e.g., acetone or DMF), temperature (reflux conditions), and stoichiometric ratios of reagents to achieve yields >80% .
Q. How is structural characterization of this compound performed?
- Methodology :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, the cyclopropylamino group shows characteristic proton signals between δ 0.8–1.5 ppm (cyclopropane ring protons) and δ 3.0–3.5 ppm (NH coupling) .
- HRMS : High-resolution mass spectrometry validates molecular formula and isotopic patterns. For a related compound (CHClNOS), HRMS showed [M+H] at m/z 278.0201 (calculated: 277.0176), confirming purity .
Q. What analytical techniques are used to assess purity and stability?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities.
- Thermal Analysis : Melting point determination (e.g., 78–128°C for intermediates ) and differential scanning calorimetry (DSC) assess thermal stability.
- Moisture Sensitivity : Karl Fischer titration quantifies hygroscopicity, critical for storage conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyclopropylamino group in this compound?
- Methodology : Computational studies (DFT or molecular docking) can model electron density distribution. The cyclopropane ring’s angle strain increases nucleophilicity at the amino group, facilitating reactions with electrophiles (e.g., acyl chlorides). Experimental validation involves comparing reaction rates with non-cyclopropyl analogs .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Case Study : Discrepancies in H NMR chemical shifts (e.g., NH proton resonance at δ 10.32 vs. δ 7.05 ) may arise from solvent polarity (DMSO vs. CDCl) or tautomerism. Solutions include:
- Variable Temperature NMR : To identify dynamic equilibria.
- Deuterium Exchange Experiments : Confirm NH proton assignment .
Q. How is the compound’s bioactivity evaluated in target-oriented studies (e.g., enzyme inhibition)?
- Methodology :
- Enzyme Assays : For example, acetylcholinesterase inhibition is tested via Ellman’s method, monitoring thiocholine production at 412 nm.
- SAR Analysis : Modifying the 4-chlorophenyl or cyclopropyl groups and correlating changes with IC values .
Q. What role does the 4-chlorophenyl moiety play in modulating lipophilicity and membrane permeability?
- Methodology :
- LogP Measurement : Shake-flask method or HPLC-derived retention times quantify partition coefficients.
- Caco-2 Cell Assays : Assess intestinal absorption potential. The chloro substituent increases logP by ~0.5 units compared to non-halogenated analogs, enhancing passive diffusion .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during cyclopropane functionalization?
- Approach : Use directing groups (e.g., sulfonamide in intermediates) to control reaction sites. For example, sulfamoyl groups in ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate direct cyclopropylamine coupling to the α-position .
Q. What precautions are necessary for handling moisture-sensitive intermediates?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
